molecular formula C14H15NO2 B3798289 4-(2,4-dimethoxyphenyl)-3-methylpyridine

4-(2,4-dimethoxyphenyl)-3-methylpyridine

Cat. No.: B3798289
M. Wt: 229.27 g/mol
InChI Key: IQTDEZLCLXYDHL-UHFFFAOYSA-N
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Description

The compound “4-(2,4-dimethoxyphenyl)-3-methylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring at the 4-position is a 2,4-dimethoxyphenyl group, which is a benzene ring with two methoxy (OCH3) groups at the 2- and 4-positions . The 3-position of the pyridine ring has a methyl group (CH3).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromaticity of the pyridine and phenyl rings, the electron-donating effects of the methoxy groups, and the electron-withdrawing effect of the nitrogen in the pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and phenyl rings, as well as the electron-donating methoxy groups and the electron-withdrawing nitrogen . Pyridine is a common reactant in many organic reactions, and the methoxy groups could potentially undergo reactions involving the cleavage of the carbon-oxygen bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar pyridine ring and methoxy groups could impact its solubility in various solvents .

Scientific Research Applications

Structural Analysis and Properties

4-(2,4-dimethoxyphenyl)-3-methylpyridine and its derivatives have been studied extensively for their structural properties. For instance, a compound closely related to it, 4′-(2,4-dimethoxyphenyl)-2,2′:6′,2″-terpyridine (Mtpyr), was synthesized and investigated using X-ray crystal structure determination and Hirshfeld topology analysis. This study included various spectroscopic analyses (FT-IR, NMR, UV–Vis, fluorescence) and theoretical computations using density functional theory (DFT) to understand the molecular geometry, vibrational frequency, and electronic properties of the molecule (Demircioğlu et al., 2018).

Photoreactivity and Optical Properties

Another area of research involves the study of the photoreactivity and optical properties of related compounds. For example, research on oxo-centered carbonyl-triruthenium complexes with ligands like 4-methylpyridine and 3-methylpyridine, which are structurally similar, revealed insights into their spectroscopic and electrochemical properties. This study provided valuable information on the correlations between the ligands' σ-donating and π-accepting characteristics and their impact on the photoreactivity of the complexes (Moreira et al., 2016).

Metal Complex Formation and Reactivity

Research on dinuclear complexes of related ligands, like 4-methyl-4′-{1-(3,4-dimethoxyphenyl)-ethen-2-yl}-2,2′-bipyridine, has been conducted to explore their electrochemical and electronic spectroscopic properties. Such studies are crucial for understanding the reactivity of these compounds when they form complexes with metals, which is relevant in various applications including catalysis and materials science (Shukla et al., 1999).

DNA Interaction Studies

The interaction of similar compounds with DNA has been a subject of interest. For instance, a study on Cobalt(II) Complexes, where 4,4'-bipyridine (structurally related to this compound) was used, explored their crystal structure and DNA interaction through ethidium bromide fluorescence displacement experiments. Such studies are vital in the field of biochemistry and medicinal chemistry, as they provide insights into the potential biological applications of these compounds (Hu, Guan, & Zhao, 2013).

Organometallic Chemistry

Research in organometallic chemistry has also involved compounds similar to this compound. For example, studies on the bonding of mono- and polynuclear heteroaromatic nitrogen ligands to specific metal centers have been conducted. These studies help in understanding the structure-reactivity relationships in the formation of nitrogen versus π complexes and the competition of these ligands for metal centers, which is crucial for catalysis and materials science applications (Fish, Baralt, & Kim, 1991).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to discuss the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “4-(2,4-dimethoxyphenyl)-3-methylpyridine” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for various uses in organic synthesis, medicinal chemistry, or materials science .

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-9-15-7-6-12(10)13-5-4-11(16-2)8-14(13)17-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTDEZLCLXYDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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